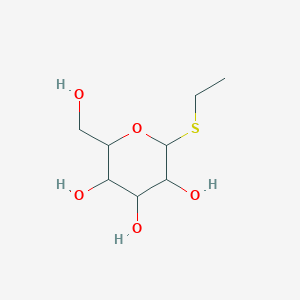

Ethyl beta-D-thioglucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Ethyl beta-D-thioglucoside and its analogues have been synthesized through various methods, including chemoenzymatic synthesis. For instance, different ethyl 1-thio-β-D-disaccharides were synthesized using the β-galactosidase from Bacillus circulans as a biocatalyst, demonstrating the enzyme's specificity and the method's efficiency in yielding various disaccharides (Vic et al., 1996).

Molecular Structure Analysis

The molecular structure of ethyl beta-D-thioglucoside derivatives has been elucidated using various spectroscopic and computational methods. For example, the crystal structure, spectroscopic characterization (FT-IR, 1H, and 13C NMR), and density functional theory calculations on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate provided insights into the structural attributes of these molecules (Pekparlak et al., 2018).

Mecanismo De Acción

Target of Action

Ethyl Beta-D-Thioglucoside is a compound known for its role as a glycoside . It is commonly used in biochemical research as a substrate for enzymes involved in carbohydrate metabolism .

Mode of Action

The key aspect of the oligosaccharide assembly is the attachment of various monosaccharide units via a glycosidic bond . The linkage is constructed by a chemical glycosylation reaction that involves a nucleophilic displacement of a leaving group of the glycosyl donor with a hydroxyl moiety of the glycosyl acceptor in the presence of an activator .

Biochemical Pathways

Thioglycosides have become key building blocks both for modification of monosaccharides and for construction of glycans . Numerous methods for the preparation of thioglycosides have been established . The most commonly employed pathway is Lewis acid-mediated thioglycosidation of per-acetylated sugars in the presence of stoichiometric amounts of TMSOTf, BF3•Et2O, ZrCl4, SnCl4, etc .

Result of Action

The result of the action of Ethyl Beta-D-Thioglucoside is the formation of thioglycosides . These are key building blocks for the modification of monosaccharides and for the construction of glycans , which play crucial roles in many biological processes.

Action Environment

The action of Ethyl Beta-D-Thioglucoside can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of certain catalysts, can affect the efficiency of the reaction

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-CBQIKETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl beta-D-thioglucoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)